4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride
Description
4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom at the para-position (C4) and methyl groups at the ortho-positions (C2 and C6), with a sulfonyl chloride (–SO₂Cl) functional group at C1. This structural arrangement confers unique electronic and steric properties: the fluorine atom exerts an electron-withdrawing inductive effect, while the methyl groups introduce steric bulk and mild electron-donating effects. Sulfonyl chlorides of this type are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and agrochemicals. The compound’s reactivity is modulated by the interplay of substituents, making it distinct from simpler fluorinated or methylated analogs .
Properties
IUPAC Name |
4-fluoro-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-5-3-7(10)4-6(2)8(5)13(9,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGNZNOJBRAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717308 | |
| Record name | 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88972-03-6 | |
| Record name | 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride | |
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Preparation Methods
Diazotization and Sulfur Oxychloride Reaction Method
A patented method for substituted benzene sulfonyl chlorides involves diazotization of substituted anilines under acidic conditions at low temperatures (0–5 °C), followed by reaction with sulfur oxychloride to form the sulfonyl chloride. The process includes:
- Formation of diazonium salt by adding sodium nitrite solution dropwise to substituted aniline in acidic medium at 0–5 °C
- Reaction of the diazonium salt with sulfur oxychloride, generating aryl sulfonyl chloride via an aryl radical intermediate
- Control of temperature and slow addition to avoid excessive SO2 gas release and improve yield
This method is particularly effective for aromatic rings containing electron-withdrawing groups, which stabilize intermediates and improve product yield.
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 0–5 °C, acidic medium | Sodium nitrite added dropwise |
| Reaction with SOCl2 | 0–5 °C, slow addition | Avoids SO2 gas waste, improves yield |
| Product isolation | Filtration, washing, drying | High purity sulfonyl chloride |
This method is adaptable to fluorinated aromatic rings, including 4-fluoro derivatives, by starting with appropriately substituted anilines.
Sulfonation Followed by Halogenation (One-Pot Process)
Another advanced process involves direct sulfonation of the fluorinated aromatic compound with sulfuric anhydride (with or without sulfuric acid), followed by halogenation to form the sulfonyl chloride:
- React 4-fluoro-2,6-dimethylbenzene (or related isoquinoline derivatives) with sulfuric anhydride to produce the corresponding sulfonic acid intermediate
- Subsequent reaction of the sulfonic acid with a halogenating reagent (e.g., thionyl chloride or phosphorus pentachloride) converts it to the sulfonyl chloride
- This can be performed in a one-pot manner, simplifying the process and improving efficiency
This method benefits from:
- Reduced production time and cost
- High selectivity and purity due to controlled reaction conditions
- Ease of separation of positional isomers via crystallization or chromatography
An example from a related fluorinated isoquinoline sulfonyl chloride synthesis reports yields around 40–55% with high isomeric purity (>99%) after purification.
| Step | Conditions | Outcome |
|---|---|---|
| Sulfonation | Sulfuric anhydride, 50–150 °C | Formation of sulfonic acid salt |
| Halogenation | Halogenating agent, mild temp | Conversion to sulfonyl chloride |
| Purification | Crystallization, chromatography | High purity product |
Sulfuryl Chloride and Lewis Acid Catalysis
A method for aromatic sulfonyl chlorides and disulfides involves reacting the aromatic compound with sulfuryl chloride (SO2Cl2) in the presence of Lewis acids such as zinc acetate:
- Aromatic substrate (e.g., 2,6-dimethylbenzene derivatives) is reacted with SO2Cl2 in acetic acid solvent
- Addition of zinc acetate catalyzes the reaction, producing sulfonyl chlorides or diaryl disulfides depending on conditions
- Reaction temperature is controlled between 0 °C and 40 °C to optimize yield and minimize side reactions
- The reaction proceeds with evolution of hydrogen chloride gas, which must be safely scrubbed
This method is noted for its scalability and relatively low cost, suitable for commercial production.
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Aromatic substrate | 4-fluoro-2,6-dimethylbenzene | Starting material |
| Reagent | SO2Cl2 (sulfuryl chloride) | Chlorinating and sulfonylating agent |
| Catalyst | Zn(OCOCH3)2 (zinc acetate) | Lewis acid catalyst |
| Solvent | Glacial acetic acid | Medium for reaction |
| Temperature | 0–40 °C | Controlled to avoid decomposition |
| Reaction time | Several hours to overnight | Ensures completion |
Fluoride Exchange Using Fluoride Salts and Phase Transfer Catalysts
For fluorinated sulfonyl chlorides, nucleophilic substitution of sulfonyl chlorides with fluoride sources (e.g., KF, ZnF2) in polar solvents with phase transfer catalysts can be employed:
- The sulfonyl chloride precursor is reacted with fluoride salts in solvents like dimethylformamide or acetonitrile
- Phase transfer catalysts such as 18-crown-6 or quaternary ammonium salts enhance fluoride ion availability
- Reaction temperatures range from room temperature to 250 °C, with SO2 evolution indicating progress
- The product is isolated by distillation or recrystallization
This method is effective for introducing fluorine atoms into sulfonyl chlorides, achieving yields up to 88% in related systems.
| Component | Role | Examples |
|---|---|---|
| Fluoride source | Nucleophile | KF, ZnF2 |
| Solvent | Polar aprotic | DMF, CH3CN |
| Phase transfer catalyst | Enhances fluoride ion transfer | 18-crown-6, quaternary ammonium salts |
| Temperature | 50–300 °C | Typically 170–250 °C |
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Diazotization + SOCl2 | Substituted aniline, NaNO2, SOCl2 | 0–5 °C, acidic medium | Moderate to high | Good for electron-withdrawing groups | Requires low temperature control |
| Sulfonation + Halogenation | Sulfuric anhydride, halogenating agent | 50–150 °C (sulfonation), mild halogenation | 40–55 | One-pot, scalable, high purity | Applicable to fluorinated aromatics |
| SO2Cl2 + Lewis acid catalysis | SO2Cl2, Zn(OCOCH3)2, acetic acid | 0–40 °C, several hours | High (up to 79) | Commercial scale, cost-effective | Requires gas scrubbing |
| Fluoride exchange with phase transfer catalyst | KF or ZnF2, 18-crown-6, DMF | 50–250 °C | Up to 88 | High fluorination efficiency | High temperature, specialized catalysts |
Research Findings and Practical Considerations
- Electron-withdrawing substituents such as fluorine improve the stability of sulfonyl chloride intermediates, enhancing yields in diazotization-based methods.
- One-pot sulfonation and halogenation reduce waste and simplify purification, critical for industrial applications.
- Lewis acid catalysis with sulfuryl chloride offers a robust and scalable route, with careful temperature control to prevent side reactions.
- Phase transfer catalysis facilitates fluorination in sulfonyl chlorides, enabling high yields and purity, though requiring elevated temperatures and specialized reagents.
- Environmental and safety concerns include managing SO2 and HCl gases evolved during reactions, necessitating proper scrubbing systems.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids (e.g., 4-fluoro-2,6-dimethylbenzenesulfonic acid).
Reduction: Sulfides or sulfoxides (e.g., 4-fluoro-2,6-dimethylbenzene-1-sulfide).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Sulfonamides
One of the primary applications of 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is in the synthesis of sulfonamides. These compounds are crucial in pharmaceuticals due to their antibacterial and antifungal properties. The sulfonyl chloride group acts as a reactive electrophile that can be used to introduce sulfonamide functionality into various organic molecules.
Case Study:
A study demonstrated the synthesis of a series of sulfonamide derivatives using this compound as a key intermediate. The resulting compounds showed significant activity against several bacterial strains, highlighting the potential for developing new antibiotics .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for designing novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity.
Example:
Research has indicated that TASIN analogs, which incorporate sulfonamide moieties derived from this compound, exhibit promising anticancer properties against colon cancer cell lines. The structure-activity relationship (SAR) studies revealed that specific substituents on the aromatic ring significantly influenced the potency of these compounds .
Agricultural Chemistry
Another significant application of this compound is in agricultural chemistry, particularly in the synthesis of herbicides. It serves as an intermediate in the production of various agrochemicals.
Case Study:
A patent describes a method for synthesizing penoxsulam, an effective herbicide for controlling barnyard grass and other weeds in rice fields. The process involves the use of this compound as a precursor to create essential intermediates for penoxsulam synthesis .
Click Chemistry and SuFEx Reactions
The compound has also found applications in click chemistry and sulfur(VI) fluoride exchange (SuFEx) reactions. These methodologies are valuable for creating complex molecular architectures efficiently.
Research Findings:
Recent studies have explored the use of this compound in SuFExable building blocks. The incorporation of this compound into click chemistry protocols has shown to facilitate the rapid assembly of diverse molecular scaffolds .
Material Science
In material science, sulfonyl chlorides like this compound are used to modify surfaces and improve material properties.
Application:
The compound can be employed to functionalize polymers or surfaces to enhance their chemical resistance or adhesion properties. This application is particularly relevant in developing advanced coatings and composites.
Mechanism of Action
The mechanism by which 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution by a nucleophile. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups on biomolecules or other chemical species.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s closest structural analogs, as identified by similarity metrics (0.84–0.92), include:
2,4-Difluorobenzene-1-sulfonyl chloride (CAS 13918-92-8; Similarity: 0.92)
- Substituents : Fluorine atoms at C2 and C4.
- Key Differences : Lacks methyl groups, resulting in reduced steric hindrance and a stronger electron-withdrawing effect from dual fluorine substitution. This enhances electrophilicity at the sulfonyl chloride group, increasing reactivity in nucleophilic substitutions compared to the target compound. However, the absence of methyl groups may reduce stability during storage or under thermal stress .
2,6-Difluorobenzene-1-sulfonyl chloride (CAS 60230-36-6; Similarity: 0.85)
- Substituents : Fluorine atoms at C2 and C6.
- Key Differences: The ortho-fluorine substitution creates a planar steric profile distinct from the target compound’s ortho-methyl groups. The electron-withdrawing effect of fluorine at C2 and C6 further activates the sulfonyl chloride but may reduce solubility in non-polar solvents due to increased polarity .
4-Fluorobenzene-1-sulfonyl chloride (CAS 349-88-2; Similarity: 0.84)
- Substituents : Single fluorine at C4.
- Key Differences: No methyl groups, leading to minimal steric hindrance and higher reactivity. The lack of ortho-substituents allows for faster reaction kinetics in SN2 mechanisms but increases susceptibility to hydrolysis compared to the target compound .
2-Fluoro-5-methylbenzene-1-sulfonyl chloride (CAS 870704-14-6; Similarity: 0.84)
- Substituents : Fluorine at C2 and methyl at C5.
- The electronic effects are less pronounced due to the fluorine’s meta-position relative to the sulfonyl group .
Data Table: Key Attributes of 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl Chloride and Structural Analogs
Research Findings on Reactivity and Stability
Steric Effects : The ortho-methyl groups in this compound significantly hinder nucleophilic attack at the sulfur center, reducing reaction rates by ~30% compared to 2,4-difluoro analogs in SN2 reactions .
Electronic Modulation : The fluorine at C4 enhances electrophilicity, but the methyl groups partially counteract this by donating electrons via inductive effects. This balance results in intermediate reactivity, making the compound suitable for controlled syntheses.
Thermal Stability : Methyl groups improve thermal stability, with decomposition temperatures ~20°C higher than 2,4-difluoro analogs. This property is advantageous in high-temperature industrial processes.
Solubility: The compound exhibits lower solubility in polar aprotic solvents (e.g., DMF) compared to non-methylated analogs due to increased hydrophobicity from methyl groups.
Biological Activity
4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride, also known by its CAS number 2905-29-5, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl group, which is known to enhance the reactivity and biological profile of various pharmaceuticals.
The molecular formula of this compound is C₈H₈ClFOS, with a molecular weight of 210.67 g/mol. The compound exhibits a range of physicochemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Log P (Octanol/Water) | 2.49 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Boiling Point | Not available |
Pharmacokinetics
This compound is a Blood-Brain Barrier (BBB) permeant , indicating its potential to affect central nervous system targets. It acts as a CYP1A2 inhibitor , which suggests implications for drug-drug interactions in metabolic pathways involving this cytochrome P450 enzyme .
Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes and biological systems. For instance, it has shown significant inhibition of human intestinal carboxylesterases, which are crucial for the metabolism of certain prodrugs . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapies. It has been reported that sulfonamide derivatives, including those containing the sulfonyl chloride moiety, exhibit cytotoxic effects against cancer cell lines. Specifically, compounds with similar structures have demonstrated selective toxicity towards tumorigenic cells while sparing non-tumorigenic counterparts . This selectivity is crucial for reducing side effects in cancer treatments.
Case Study 1: Inhibition of Cancer Cell Growth
A study investigated the growth inhibition properties of various sulfonamide derivatives on murine liver cell lines. Among these, derivatives related to this compound exhibited potent growth inhibition at concentrations as low as 10 µM without affecting healthy cells .
Case Study 2: Metabolic Pathway Alteration
Research has shown that the compound can alter metabolic pathways by inhibiting CYP enzymes. This can lead to increased plasma concentrations of drugs metabolized by these pathways, thereby enhancing their efficacy or toxicity depending on the therapeutic context .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves chlorosulfonation of a pre-functionalized benzene ring. Key steps include:
- Substituent Introduction : Fluorination via electrophilic aromatic substitution (e.g., using HF or F₂ gas) followed by methyl group installation via Friedel-Crafts alkylation.
- Chlorosulfonation : Reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.
- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the sulfonyl chloride.
- Optimization : Lowering reaction temperatures reduces hydrolysis, while inert atmospheres (N₂/Ar) enhance stability. Yield improvements (>70%) are reported using slow addition of reagents .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : Detects the fluorine environment; expect a singlet near -110 ppm due to the electron-withdrawing sulfonyl group.
- ¹H NMR : Methyl groups appear as singlets (~2.5 ppm), while aromatic protons (if present) show splitting patterns dependent on substituents.
- IR Spectroscopy : Strong S=O stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹ confirm the sulfonyl chloride moiety.
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 222 (exact mass) with fragmentation patterns indicating loss of Cl (Δ m/z 35).
- Cross-validation with elemental analysis (C, H, S, Cl) is recommended for purity assessment .
Q. How do the electron-withdrawing fluorine and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Fluorine : Enhances electrophilicity of the sulfur atom, accelerating reactions with nucleophiles (e.g., amines, alcohols).
- Methyl Groups : Steric hindrance at the 2,6-positions reduces accessibility to bulky nucleophiles, favoring reactions with smaller molecules (e.g., water, methanol).
- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 2,6-dimethylbenzenesulfonyl chloride) using kinetic studies (UV-Vis monitoring or quenching assays). Control humidity to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound perform as a sulfonating agent in the synthesis of antiviral prodrugs, and what challenges arise in achieving regioselectivity?
- Methodological Answer :
- Application : Used to sulfonate hydroxyl or amine groups in nucleoside analogs (e.g., GS-9131 derivatives), enhancing bioavailability .
- Challenges :
- Regioselectivity : Steric effects from methyl groups can direct sulfonation to less hindered positions. Computational modeling (DFT) predicts reactive sites.
- Stability : The compound’s sensitivity to moisture requires anhydrous conditions (e.g., molecular sieves) during coupling.
- Case Study : In GS-9131 synthesis, regioselective sulfonation was achieved using a protecting group strategy (e.g., tert-butyldimethylsilyl ethers) to shield competing reactive sites .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during coupling reactions with amino groups in peptide synthesis?
- Methodological Answer :
- Solvent Choice : Use aprotic solvents (e.g., DMF, THF) to minimize water content.
- Temperature Control : Reactions performed at 0–4°C slow hydrolysis without impeding coupling efficiency.
- Additives : Scavengers like molecular sieves or desiccants (e.g., CaCl₂) absorb residual moisture.
- In Situ Activation : Generate the sulfonyl chloride from stable precursors (e.g., sulfonic acids) immediately before use to avoid degradation .
Q. Are there computational studies predicting the reactivity or interaction of this compound with biological targets, and how do these models align with experimental data?
- Methodological Answer :
- Docking Studies : Molecular dynamics simulations suggest the fluorine atom forms weak hydrogen bonds with active-site residues (e.g., serine proteases), enhancing binding affinity.
- Reactivity Modeling : DFT calculations predict electrophilic sulfur centers with partial charges (~+1.2 e), corroborated by experimental kinetic data in nucleophilic substitutions.
- Validation : Compare computed activation energies with Arrhenius plots from experimental rate constants. Discrepancies may arise from solvent effects not accounted for in gas-phase models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
